![molecular formula C15H13F2N3O3 B2410649 3-{3-[4-(difluorométhoxy)-3-méthoxyphényl]-4-formyl-1H-pyrazol-1-yl}propanenitrile CAS No. 956199-40-9](/img/structure/B2410649.png)
3-{3-[4-(difluorométhoxy)-3-méthoxyphényl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile is an intriguing organic molecule with a complex structure and significant potential in various scientific fields. Characterized by its unique chemical arrangement, this compound offers fascinating insights into advanced chemistry and biochemistry applications.
Applications De Recherche Scientifique
Chemistry
Catalyst Development: : Its unique structure aids in the development of novel catalysts.
Organic Synthesis: : Utilized as a building block for more complex organic molecules.
Biology
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Protein Binding Studies: : Used in research to study protein-ligand interactions.
Medicine
Drug Development: : Examined for its potential therapeutic effects, particularly in targeting specific proteins or pathways in disease contexts.
Industry
Material Science: : Applied in the synthesis of advanced materials with specific properties.
Agriculture: : Potentially used in the development of agrochemicals.
Mécanisme D'action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with TGF-β1 and inhibits its function . TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells . The compound inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increases the expression of E-cadherin . Accordingly, Smad2/3 phosphorylation levels are significantly reduced by the compound’s treatment .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which plays a key role in the pathogenesis of pulmonary fibrosis . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, a characteristic feature of fibrosis .
Result of Action
The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of this compound involves multi-step processes starting with the preparation of intermediate compounds. The key steps typically include:
Formation of the Pyrazole Core: : Involving cyclization reactions to create the 1H-pyrazol-1-yl group.
Attachment of the Phenyl Ring: : Utilizing electrophilic aromatic substitution reactions to attach the difluoromethoxy and methoxy substituents.
Formylation and Cyanation: : Introducing the formyl and propanenitrile groups through controlled conditions.
Industrial Production Methods
Industrial production methods may utilize continuous flow chemistry for scalable synthesis, emphasizing cost-effectiveness and high yield. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily affecting the formyl group.
Reduction: : Reduction reactions may target the nitrile group, converting it into various derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring, especially involving the methoxy and difluoromethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogenation catalysts.
Substituting Agents: : Halogenating reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Conversion to carboxylic acids.
Reduction: : Formation of amines from nitrile reduction.
Substitution: : Various substituted aromatic derivatives.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other pyrazole derivatives, this compound's distinct difluoromethoxy and methoxy substitutions confer unique chemical reactivity and biological activity, enhancing its applicability in diverse fields.
Similar Compounds
3-{3-[4-(Methoxy)-3-nitrophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
3-{3-[4-(Methyl)-3-fluorophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
3-{3-[4-(Ethoxy)-3-chlorophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
Exploring this compound reveals its profound impact across multiple scientific disciplines, making it a fascinating subject for further research and application. The uniqueness of its structure and reactivity patterns opens new avenues in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
3-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3/c1-22-13-7-10(3-4-12(13)23-15(16)17)14-11(9-21)8-20(19-14)6-2-5-18/h3-4,7-9,15H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFRDMXZVOOSAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=O)CCC#N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
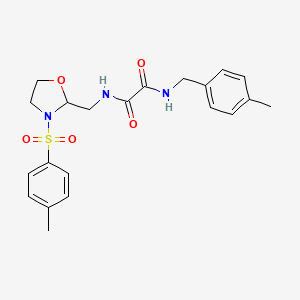
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)
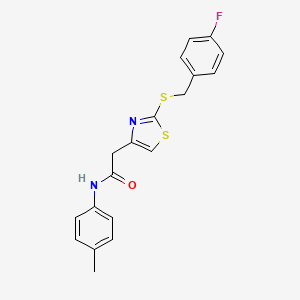
![N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2410571.png)
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2410574.png)
![6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B2410575.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2410578.png)
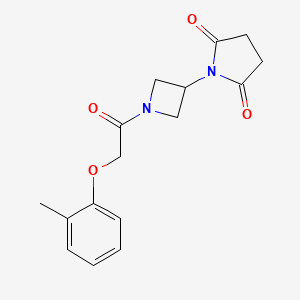
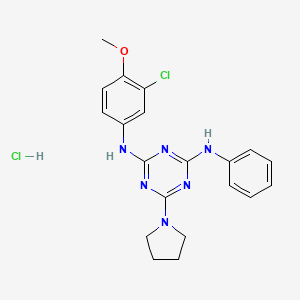
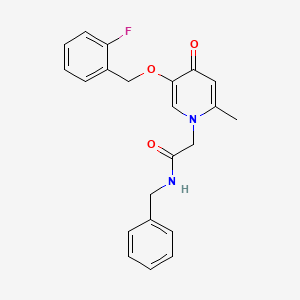
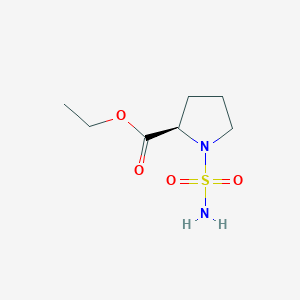

![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)
